molecular formula C5H6F2O B2781067 (1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane CAS No. 2168553-69-1

(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2781067
CAS No.: 2168553-69-1
M. Wt: 120.099
InChI Key: HWDZDQQQRVEMKL-ZXZARUISSA-N
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Description

(1R,5S)-3,3-Difluoro-6-oxabicyclo[310]hexane is a bicyclic compound characterized by the presence of two fluorine atoms and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of difluorocyclopropane derivatives with suitable nucleophiles can lead to the formation of the desired bicyclic structure. The reaction typically requires the use of catalysts and controlled temperature conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,5S)-3,3-difluoro-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)1-3-4(2-5)8-3/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZDQQQRVEMKL-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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